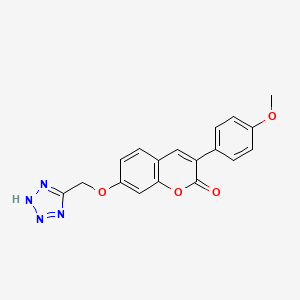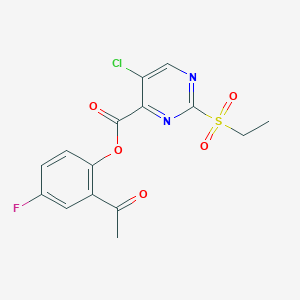![molecular formula C21H23N3O4 B11293837 2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11293837.png)
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:
2-(3,5-dimethylphenoxy): This part consists of a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring.
N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) linked to a 4-propoxyphenyl group.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. Subsequent cyclization with 4-propoxyaniline and hydrazine hydrate yields the desired oxadiazole ring.
Reaction Conditions:Chloroacetyl chloride reaction: 3,5-dimethylphenol reacts with chloroacetyl chloride in a solvent like dichloromethane or chloroform.
Cyclization: The cyclization step typically occurs in anhydrous conditions using a base (such as triethylamine) and a suitable solvent (e.g., acetonitrile).
Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the phenolic group to a quinone or other oxidized forms.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the oxadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation could yield a quinone derivative, while substitution might lead to various analogs.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential drug candidates due to its unique structure.
Chemical Biology: As a probe to study biological processes.
Materials Science: For designing functional materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Propiedades
Fórmula molecular |
C21H23N3O4 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-23-21(24-28-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25) |
Clave InChI |
HOYLTLCPUNVHBX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293754.png)
![2-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11293755.png)
![9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293763.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293786.png)

![9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293807.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11293814.png)
![3,9-dibenzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293831.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B11293844.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11293847.png)
![2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11293854.png)
![2-{3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11293857.png)
![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11293861.png)
